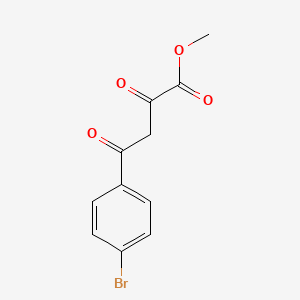

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRNIIRSSQRNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406127 | |

| Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60395-85-9 | |

| Record name | methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Foreword: The Strategic Importance of β-Ketoesters in Modern Drug Discovery

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate belongs to the β-ketoester class of organic compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1] The inherent reactivity of the dual carbonyl groups, flanking a central methylene, provides a versatile scaffold for constructing complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of the synthesis and detailed characterization of this specific β-ketoester, emphasizing the underlying chemical principles and robust analytical validation required in a research and development setting.

The presence of a bromophenyl group particularly enhances the compound's utility as a synthetic building block, allowing for further functionalization through various cross-coupling reactions.[1] Its applications span from the development of novel anticancer and anti-inflammatory agents to the creation of advanced materials and agrochemicals.[1][2] Understanding the nuances of its synthesis and the rigorous methods for its characterization is therefore paramount for any scientist working in these fields.

Part 1: Synthesis via Crossed Claisen Condensation

The synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is most effectively achieved through a crossed Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.[3] In this specific case, we utilize methyl acetate and methyl 4-bromobenzoate as the starting materials.

Mechanistic Rationale and Reagent Selection

The Claisen condensation proceeds via the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[4][5] A key requirement for a successful classical Claisen condensation is that the ester forming the enolate must possess at least two α-hydrogens.[3][6]

In this crossed Claisen condensation, methyl acetate serves as the enolizable component, while methyl 4-bromobenzoate acts as the electrophilic partner. The choice of sodium methoxide as the base is critical; it is sufficiently strong to deprotonate the α-carbon of methyl acetate, initiating the reaction. Furthermore, using a base with an alkoxide that matches the ester's alkoxy group (methoxide for a methyl ester) prevents transesterification, a potential side reaction that would lead to a mixture of products.[5] The reaction is driven to completion by the final deprotonation of the newly formed β-ketoester, which is more acidic than the starting ester.[6]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a reliable method for the synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties

The physical properties of the synthesized compound should be consistent with reported values.

| Property | Observed Value | Reference Value |

| Molecular Formula | C₁₁H₉BrO₄ | C₁₁H₉BrO₄[1] |

| Molecular Weight | 285.09 g/mol | 285.09 g/mol |

| Appearance | White to off-white solid | - |

| Melting Point | 102-108 °C | 102-108 °C |

| Purity (HPLC) | ≥ 98% | ≥ 98%[1] |

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The aromatic protons of the 4-bromophenyl group typically appear as two doublets in the range of δ 7.5-7.8 ppm. The methylene protons adjacent to the two carbonyl groups are expected to appear as a singlet around δ 4.0-4.5 ppm. The methyl ester protons will be a sharp singlet at approximately δ 3.9 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the methylene carbon, and the methyl ester carbon. The two carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically between δ 185-200 ppm. The aromatic carbons will appear in the range of δ 125-135 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbon and the methyl ester carbon will appear further upfield.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate will exhibit characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1740 | Strong, sharp absorption |

| C=O (Ketone) | ~1685 | Strong, sharp absorption |

| C-O (Ester) | ~1250 | Strong absorption |

| C-Br | ~600-800 | Moderate to strong absorption |

| Aromatic C-H | ~3000-3100 | Weak to medium absorption |

| Aliphatic C-H | ~2850-3000 | Weak to medium absorption |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Conclusion: A Versatile Intermediate for Future Discovery

This guide has provided a detailed protocol for the synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate via a crossed Claisen condensation, along with a comprehensive strategy for its characterization. The methodologies described herein are robust and reproducible, providing a solid foundation for researchers in organic synthesis and drug discovery. The versatility of this β-ketoester as a synthetic intermediate ensures its continued importance in the development of novel therapeutics and advanced materials. Adherence to the principles of mechanistic understanding and rigorous analytical validation is key to unlocking the full potential of this valuable chemical entity.

References

-

JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from JoVE. [Link]

-

University of Calgary. (n.d.). Chapter 21: Ester Enolates. Retrieved from University of Calgary Chemistry LibreTexts. [Link]

-

JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from JoVE. [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from Wikipedia. [Link]

-

Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry. [Link]

-

Al-Suwaidan, I. A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS No. 60395-85-9), a key chemical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway with detailed experimental considerations, and explore its chemical reactivity. The narrative is designed to offer researchers and drug development professionals both foundational knowledge and field-proven insights into leveraging this versatile compound. Its unique structure, featuring a reactive β-dicarbonyl system and a functionalized bromophenyl group, makes it an invaluable building block for creating complex bioactive molecules.[1]

Compound Identification and Physicochemical Profile

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a bifunctional organic compound that serves as a cornerstone for various synthetic transformations.[1] Its identity and core properties are summarized below, providing the essential data points for laboratory use.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 60395-85-9 | [1][2] |

| Molecular Formula | C₁₁H₉BrO₄ | [1][3][4] |

| Molecular Weight | 285.09 g/mol | [1][3] |

| Appearance | Off-white needles | [1] |

| Melting Point | 102-108 °C | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Synonyms | 4-(4-Bromophenyl)-2,4-dioxo-butyric acid methyl ester | [1] |

| InChI Key | JLRNIIRSSQRNJQ-UHFFFAOYSA-N | |

| Storage | Store at 2-8°C, sealed in a dry environment | [1][4] |

Synthesis and Purification: A Mechanistic Approach

From an application scientist's perspective, a reliable and scalable synthesis is paramount. The most logical and field-proven method for constructing this α,γ-diketoester is via a base-mediated Claisen condensation. This approach offers high efficiency by coupling two readily available commercial precursors: 4'-bromoacetophenone and dimethyl oxalate.

Synthetic Workflow Rationale

The causality behind this experimental design is straightforward: a strong base is required to generate a reactive enolate from the acetophenone, which can then act as a nucleophile. Dimethyl oxalate serves as the electrophilic partner, providing the second keto-ester functionality.

Caption: Synthetic workflow for Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and assuming subsequent characterization (e.g., ¹H NMR, HPLC) to confirm identity and purity.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium methoxide (1.1 eq.) and suspend it in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Dissolve 4'-bromoacetophenone (1.0 eq.) and dimethyl oxalate (1.2 eq.) in anhydrous THF. Add this solution dropwise to the stirred base suspension at 0°C.

-

Expert Insight: Running the reaction at a reduced temperature helps control the exotherm and minimizes side reactions. Anhydrous conditions are critical as the methoxide base and the enolate intermediate are moisture-sensitive.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction mixture in an ice bath and quench by slowly adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 3-4).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product as a solid.

-

Purification: Purify the crude solid by recrystallization.[5] Dissolve the solid in a minimal amount of boiling ethanol.[5] Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to facilitate the formation of off-white needles.[1][5] Collect the crystals by vacuum filtration and dry them in a vacuum oven.

Chemical Reactivity and Core Applications

The synthetic utility of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate arises from its two distinct reactive centers: the β-dicarbonyl moiety and the aryl bromide. This duality allows for sequential or orthogonal chemical modifications, making it a highly valuable scaffold in drug discovery.[1]

Reactivity of the β-Dicarbonyl System

The 1,3-dicarbonyl motif is a classic precursor for the synthesis of five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. A prime example is the Knorr pyrazole synthesis, where the compound reacts with a hydrazine derivative.

Caption: Formation of a pyrazole scaffold via Knorr synthesis.

This reactivity makes the compound a key starting material for synthesizing agents targeting cancer and inflammatory diseases.[1] It is also employed in biochemical assays to probe enzyme interactions.[1]

Reactivity of the Aryl Bromide

The bromine atom on the phenyl ring serves as a versatile functional handle for modern cross-coupling reactions. This allows for the introduction of diverse substituents, a critical strategy in lead optimization for drug discovery.

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This capability is essential for building complex molecules and exploring the structure-activity relationship (SAR) of potential drug candidates.

Broader Applications

Beyond heterocycle synthesis, this compound is explored for its utility in:

-

Agrochemicals: As a building block for novel pesticides and herbicides.[1]

-

Material Science: For the development of specialized polymers and coatings where the bromophenyl group can impart flame-retardant properties or serve as a site for further functionalization.[1]

-

Drug Delivery: Its properties are suitable for creating and functionalizing drug delivery systems to improve the bioavailability of therapeutic agents.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted prior to use, general precautions can be derived from its chemical structure and data on analogous compounds.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][8] Avoid contact with skin, eyes, and clothing.[6][7] Wash hands thoroughly after handling.[6][8]

-

Potential Hazards: Based on related structures, this compound should be treated as potentially harmful if swallowed or inhaled and may cause skin and eye irritation.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8][9] The recommended storage temperature is between 2-8°C.[1][4]

Conclusion

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is more than just a chemical; it is a versatile tool for innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable intermediate for chemists. By understanding the causality behind its synthesis and the dual nature of its reactivity, researchers in drug discovery and materials science can effectively harness its potential to construct novel molecules with significant functional applications.

References

-

SynZeal. Safety Data Sheet - Methyl 2-(4-bromophenyl)acetate. [Link]

-

Organic Syntheses. The solvent is evaporated under reduced pressure.... [Link]

-

PubChem. Ethyl 4-(4-bromophenyl)-3-oxobutanoate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. METHYL 4-(4-BROMOPHENYL)-2,4-DIOXOBUTANOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 60395-85-9|Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. synzeal.com [synzeal.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Data Analysis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a versatile intermediate compound utilized in the synthesis of various pharmaceutical and agrochemical agents.[1] Its molecular structure, containing a β-dicarbonyl moiety and a brominated aromatic ring, presents a rich landscape for spectroscopic characterization. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will explore the theoretical underpinnings of each technique, predict the spectral features, and synthesize the data to build a complete, validated structural profile. This document serves as a practical reference for researchers engaged in the synthesis, quality control, and application of this and related chemical entities.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is paramount in drug development and materials science. Spectroscopic methods provide a non-destructive, detailed fingerprint of a molecule's identity and purity. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (C₁₁H₉BrO₄) is a β-keto ester, a class of compounds known to potentially exist in equilibrium between keto and enol tautomeric forms.[2] The analysis herein will primarily focus on the keto form, which is often the predominant tautomer for such structures in common organic solvents like CDCl₃.[3]

Figure 1: Chemical Structure of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Predicted Spectrum and Interpretation

Based on the structure, we anticipate four distinct proton signals:

-

Aromatic Protons (H-Ar): The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the para-substituted ring. These two signals, appearing as doublets, will be located in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring and adjacent carbonyl group.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are situated between two carbonyl groups, which strongly withdraws electron density. This will result in a singlet in the range of δ 3.8-4.3 ppm.[3]

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are in a relatively shielded environment. They will appear as a sharp singlet further upfield, typically around δ 3.9 ppm.

Table 1: Predicted ¹H NMR Data

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-Ar (a) | ~7.8 | Doublet | 2H | Protons ortho to the carbonyl group |

| H-Ar (b) | ~7.6 | Doublet | 2H | Protons ortho to the bromine atom |

| H-Methylene | ~4.0 | Singlet | 2H | -CO-CH₂-CO- |

| H-Methyl | ~3.9 | Singlet | 3H | -OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule.

Experimental Protocol

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H splitting, resulting in each unique carbon appearing as a singlet.

Predicted Spectrum and Interpretation

We predict nine distinct carbon signals for the molecule:

-

Carbonyl Carbons (C=O): The three carbonyl carbons (two keto, one ester) are highly deshielded and will appear far downfield (δ 160-200 ppm). The ketone carbonyls are typically more deshielded than the ester carbonyl.

-

Aromatic Carbons (C-Ar): Four signals are expected for the aromatic ring. The carbon attached to the bromine (C-Br) will be in the δ 125-130 ppm range. The two sets of equivalent CH carbons will appear around δ 129-133 ppm. The quaternary carbon attached to the carbonyl group (C-ipso) will be further downfield, around δ 135 ppm.

-

Methylene Carbon (-CH₂-): The methylene carbon, positioned between two carbonyl groups, will be found in the δ 45-55 ppm range.

-

Methyl Carbon (-OCH₃): The methyl ester carbon is relatively shielded and will appear upfield, typically around δ 52-55 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~190 | Aryl Ketone Carbonyl (C=O) |

| ~185 | Keto Carbonyl (C=O) |

| ~165 | Ester Carbonyl (C=O) |

| ~135 | Aromatic C-ipso (attached to C=O) |

| ~132 | Aromatic CH (ortho to Br) |

| ~130 | Aromatic CH (ortho to C=O) |

| ~128 | Aromatic C-Br |

| ~53 | Methoxy Carbon (-OCH₃) |

| ~48 | Methylene Carbon (-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Experimental Protocol

-

Sample Preparation: The spectrum can be acquired from a solid sample prepared as a KBr pellet or from a thin film of the compound dissolved in a volatile solvent (e.g., chloroform) on a salt plate (NaCl or KBr).[2]

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. A background scan should be performed to minimize interference from atmospheric CO₂ and water.[2]

Data Interpretation

The IR spectrum will be dominated by strong absorptions from the multiple carbonyl groups.

-

C=O Stretching: The presence of three carbonyl groups will lead to strong, sharp absorption bands in the 1680-1750 cm⁻¹ region. The aryl ketone C=O stretch is expected around 1685 cm⁻¹, while the aliphatic ketone and ester C=O stretches will appear at higher frequencies, typically around 1720 cm⁻¹ and 1740 cm⁻¹, respectively. The conjugation of the aryl ketone lowers its stretching frequency.

-

C-O Stretching: A strong band corresponding to the ester C-O stretch will be visible in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Medium to weak absorptions for the aromatic ring C=C bonds will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and CH₃ groups) will be just below 3000 cm⁻¹.

-

C-Br Stretching: A weak to medium absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Br bond.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950 | Medium-Weak | Aliphatic C-H Stretch |

| ~1740 | Strong | Ester C=O Stretch |

| ~1720 | Strong | Ketone C=O Stretch |

| ~1685 | Strong | Aryl Ketone C=O Stretch |

| ~1600, 1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | Ester C-O Stretch |

| ~750 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and providing structural information through fragmentation analysis.

Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and its fragments.

Data Interpretation

-

Molecular Ion (M⁺): The molecular formula is C₁₁H₉BrO₄, with a molecular weight of approximately 285.09 g/mol .[4] Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will show two peaks for the molecular ion: M⁺ at m/z 284 and M⁺+2 at m/z 286, with roughly equal intensity. This isotopic pattern is a definitive indicator of a single bromine atom in the molecule.

-

Key Fragmentation Pathways: The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[5][6][7]

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

Table 4: Predicted Key MS Fragments

| m/z Value | Ion Formula | Description |

|---|---|---|

| 284 / 286 | [C₁₁H₉BrO₄]⁺˙ | Molecular Ion (M⁺, M⁺+2) |

| 253 / 255 | [C₁₀H₆BrO₄]⁺ | Loss of methoxy radical (•OCH₃) |

| 183 / 185 | [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation (base peak) |

| 155 / 157 | [C₇H₄Br]⁺ | Loss of CO from m/z 183/185 |

| 101 | [C₄H₅O₃]⁺ | Methyl 2,4-dioxobutanoate fragment |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

The most prominent fragmentation is the cleavage between the two keto groups, leading to the highly stable 4-bromobenzoyl cation (m/z 183/185), which is often the base peak in the spectrum.

Integrated Spectroscopic Analysis and Conclusion

The true power of spectroscopic analysis lies in the synthesis of data from multiple techniques.

-

Mass Spectrometry establishes the correct molecular weight (284/286 amu) and confirms the presence of a single bromine atom.

-

IR Spectroscopy confirms the presence of key functional groups: multiple types of carbonyls (ester, ketone, aryl ketone), an aromatic ring, and C-O bonds.

-

¹³C NMR provides a complete carbon count (9 unique signals, accounting for symmetry) and confirms the electronic environment of each carbon, including the three distinct carbonyls and four aromatic carbons.

-

¹H NMR reveals the specific proton environments, their integrations confirming the proton count (2 aromatic, 2 aromatic, 2 methylene, 3 methyl), and their multiplicities hinting at their proximity to one another, confirming the para-substitution pattern on the aromatic ring.

Together, these techniques provide a self-validating system. The data from each method corroborates the findings of the others, leading to an unambiguous confirmation of the structure of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. This comprehensive analytical approach is essential for ensuring the identity, purity, and quality of chemical intermediates in research and development.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

keto-enol tautomerism in Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Abstract

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, a β-ketoester of significant interest in synthetic chemistry and drug discovery, exhibits a dynamic equilibrium between its keto and enol tautomeric forms.[1] This equilibrium is a pivotal factor influencing its reactivity, stability, and potential biological activity. A profound understanding of this tautomeric behavior is crucial for the effective utilization of this molecule in research and development, where specific tautomeric forms may exhibit differential binding affinities to biological targets and varied pharmacokinetic profiles.[2] This technical guide provides a comprehensive examination of the keto-enol tautomerism of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, detailing the underlying principles, influencing factors, and the analytical methodologies for its quantification. This document synthesizes available data, presents detailed experimental protocols, and provides visualizations to elucidate the core concepts of this fundamental chemical phenomenon.

Foundational Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[3] These two isomers, known as tautomers, readily interconvert through a process involving the migration of a proton and a shift in bonding electrons.[4]

For simple monocarbonyl compounds, the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, for 1,3-dicarbonyl compounds, such as Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, the enol form gains significant stability.[5] This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating an extended π-system that delocalizes electron density and lowers the overall energy of the molecule.[6]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable, quasi-aromatic six-membered ring.[3]

The position of this equilibrium is highly sensitive to a variety of factors, including the molecular structure, solvent, and temperature.[7][8]

Structural Analysis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate Tautomers

The tautomeric equilibrium for Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate involves the interconversion between the diketo form and three possible enol forms. The methylene protons (at the C3 position) are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating their removal and subsequent enol formation.

The primary equilibrium of interest is between the diketo form and the most stable enol tautomer, which is stabilized by conjugation and an intramolecular hydrogen bond. The electron-withdrawing 4-bromophenyl substituent is expected to increase the acidity of the C3 protons, thereby favoring enolization.[9][10]

Figure 1: Keto-Enol Tautomeric Equilibrium.

Analytical Methodologies for Tautomer Quantification

The slow interconversion between keto and enol tautomers on the NMR timescale allows for their distinct characterization and quantification.[6][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most direct and powerful technique for quantifying the keto-enol equilibrium.[12][13] The distinct chemical environments of protons in each tautomer give rise to separate, well-resolved signals.

-

Keto Form Signature: A sharp singlet corresponding to the two methylene protons (–CH₂–) at the C3 position, typically observed in the δ 3.5-4.5 ppm region.[12]

-

Enol Form Signature:

-

A singlet for the vinyl proton (–C=CH–) at the C3 position, usually found between δ 5.0-6.5 ppm.[12]

-

A broad singlet for the enolic hydroxyl proton (–OH), often appearing far downfield (δ 12-16 ppm) due to the strong intramolecular hydrogen bond.

-

The equilibrium constant (Keq) can be calculated by integrating the signals corresponding to each tautomer.

Keq = [Enol] / [Keto]

The relative concentration is determined from the integrated areas of the methylene protons (keto) and the vinyl proton (enol). Since the methylene signal represents two protons and the vinyl signal represents one, the ratio must be adjusted accordingly.

% Enol = [Area(enol vinyl H) / (Area(enol vinyl H) + (Area(keto methylene H) / 2))] * 100

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy serves as a complementary technique. The extended π-conjugation in the enol tautomer results in a π → π* transition at a longer wavelength (bathochromic shift) compared to the n → π* transitions of the non-conjugated keto form.[14][15] By comparing the experimental spectrum of a solution containing the tautomeric mixture with theoretical spectra of the pure keto and enol forms (calculated using TD-DFT), one can estimate the equilibrium composition.[16][17][18]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers.[19][20] These methods can calculate the Gibbs free energy (ΔG) of each tautomer in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM).[17][19] This allows for a theoretical prediction of the equilibrium constant and provides insights into the factors governing tautomer stability.[21][22]

Experimental Protocols

Protocol: NMR-Based Quantification of Tautomeric Equilibrium

-

Sample Preparation: Accurately weigh approximately 10-20 mg of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

-

Equilibration: Allow the sample to equilibrate at the desired temperature for at least 30 minutes before analysis to ensure the tautomeric equilibrium has been reached.

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration. A D1 of 10-15 seconds is generally recommended.

-

Acquire the spectrum at a constant, known temperature.

-

-

Data Processing:

-

Apply standard Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Carefully integrate the signal for the keto methylene protons and the enol vinyl proton. Perform each integration multiple times to ensure reproducibility.[23]

-

-

Calculation: Use the integration values to calculate the percentage of the enol form and the Keq as described in Section 3.1.

Figure 2: NMR Experimental Workflow.

Factors Influencing the Tautomeric Equilibrium

Solvent Effects

The choice of solvent has a profound impact on the position of the keto-enol equilibrium.[11][24][25] This is a direct consequence of differential solvation of the two tautomers.

-

Nonpolar Solvents (e.g., CCl₄, Cyclohexane): These solvents do not compete for hydrogen bonding. Consequently, the enol form, stabilized by its strong intramolecular hydrogen bond, is significantly favored.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, but not donors. They can partially disrupt the intramolecular hydrogen bond of the enol, but also solvate the polar keto form. The effect can be variable, but often the enol form is still predominant.[7]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents are both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. Simultaneously, they disrupt the enol's intramolecular hydrogen bond. This combination shifts the equilibrium significantly towards the more polar keto tautomer.[3]

Figure 3: Influence of Solvent Polarity.

Data Summary: Expected Tautomeric Distribution

The following table summarizes the anticipated trend for the percentage of the enol tautomer of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in various deuterated solvents at room temperature, based on established principles for β-dicarbonyl compounds.[3][7]

| Solvent | Solvent Type | Expected % Enol | Rationale |

| Cyclohexane-d₁₂ | Nonpolar | > 95% | Strong preference for intramolecularly H-bonded enol. |

| CDCl₃ | Weakly Polar | 80 - 90% | Enol form is highly favored. |

| Acetone-d₆ | Polar Aprotic | 60 - 75% | Solvent competes as H-bond acceptor, stabilizing keto form slightly. |

| DMSO-d₆ | Polar Aprotic | 50 - 65% | Strong H-bond acceptor, greater stabilization of keto form.[11] |

| Methanol-d₄ | Polar Protic | 15 - 30% | Strong intermolecular H-bonding with solvent stabilizes keto form. |

| D₂O | Polar Protic | < 10% | Maximum stabilization of the polar keto form via H-bonding.[3] |

Conclusion and Significance in Drug Development

The tautomeric equilibrium of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a dynamic and sensitive interplay of structural and environmental factors. As a β-ketoester, it exhibits a significant population of the enol tautomer, which is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is profoundly influenced by solvent polarity, with nonpolar solvents favoring the enol form and polar protic solvents favoring the keto form.

For researchers in drug development, a quantitative understanding of tautomerism is not merely academic. The distinct structural, electronic, and hydrogen-bonding properties of each tautomer can lead to different:

-

Receptor Binding Affinities: The shape and pharmacophoric features of the enol and keto forms are different, which can result in one tautomer binding to a biological target with significantly higher affinity.

-

Pharmacokinetic (ADME) Properties: Properties such as solubility, membrane permeability, and metabolic stability can differ between tautomers, impacting the overall bioavailability and efficacy of a potential drug candidate.[2]

Therefore, the rigorous characterization of tautomeric equilibria, using the methodologies outlined in this guide, is an indispensable step in the rational design and optimization of bioactive molecules derived from scaffolds like Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.

References

-

Mancini, P. M., et al. (2009). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 86(5), 625. [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2009). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 08(02), 209-220. [Link]

-

Lelj, F., et al. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. New Journal of Chemistry, 36(4), 1032-1040. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. [Link]

-

Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

Bentham Science Publishers. (2004). Application of Organized Microstructures to Study Keto-Enol Equilibrium of β-Dicarbonyl Compounds. Current Organic Chemistry, 8(1), 35-46. [Link]

-

Zhang, Q., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 59(11), 1083-1092. [Link]

-

Pearson. Tautomers of Dicarbonyl Compounds. Pearson+. [Link]

-

Zutterman, F., et al. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370-5374. [Link]

-

DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

Zutterman, F., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.num @ UCLouvain. [Link]

-

Zutterman, F., et al. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. PubMed. [Link]

-

Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry, 25(6), 3045-3048. [Link]

-

Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Journal of Chemical Education, 88(10), 1444-1445. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. [Link]

-

Al-Majd, A. A., et al. (2021). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy. Request PDF on ResearchGate. [Link]

-

Tautomerism and its impact on drug discovery and development. (2021). Expert Opinion on Drug Discovery, 16(11), 1189-1192. [Link]

-

Al-Anber, M. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 162-167. [Link]

-

Roy, P., et al. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

-

Roy, P., et al. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]

- 9. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 10. researchgate.net [researchgate.net]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. asianpubs.org [asianpubs.org]

- 16. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines (2018) | Freddy Zutterman | 19 Citations [scispace.com]

- 17. dial.uclouvain.be [dial.uclouvain.be]

- 18. Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 22. [PDF] Computational Studies on the Keto-Enol Tautomerism of Acetylacetone | Semantic Scholar [semanticscholar.org]

- 23. diverdi.colostate.edu [diverdi.colostate.edu]

- 24. worldscientific.com [worldscientific.com]

- 25. pubs.acs.org [pubs.acs.org]

literature review on the biological activity of bromophenyl-containing compounds

An In-depth Technical Guide to the Biological Activity of Bromophenyl-Containing Compounds

Authored by a Senior Application Scientist

Introduction

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with halogenated organic compounds emerging as a particularly fruitful area of investigation. Among these, bromophenyl-containing compounds have garnered significant attention due to the unique physicochemical properties imparted by the bromine atom. The presence of bromine on a phenyl ring can modulate a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can profoundly influence its interaction with biological targets.[1] This guide provides a comprehensive overview of the diverse biological activities of bromophenyl-containing compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these promising therapeutic candidates.

Anticancer Activity of Bromophenyl-Containing Compounds

A growing body of evidence highlights the potential of bromophenyl derivatives as potent anticancer agents.[2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action: Induction of ROS-Mediated Apoptosis

One of the key mechanisms by which bromophenyl compounds induce cancer cell death is through the generation of reactive oxygen species (ROS).[2] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering the intrinsic apoptotic pathway.[2]

For instance, a series of bromophenol hybrids have been shown to induce apoptosis in human lung cancer (A549) cells by increasing intracellular ROS levels.[2] This increase in ROS leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and the activation of caspase-3 and PARP, culminating in programmed cell death.[2]

Signaling Pathway: ROS-Mediated Apoptosis

Caption: A diagram illustrating the induction of apoptosis by bromophenyl compounds through the generation of reactive oxygen species (ROS).

Examples of Anticancer Bromophenyl Compounds

Several classes of bromophenyl-containing compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bromophenol Hybrids | A549 (Lung) | Varies (some < 10 µg/mL) | [2] |

| Brominated Coelenteramines | PC-3 (Prostate) | Not specified, but showed activity | [4] |

| 2-Amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRWT | 3.27 | [5] |

| 2-Amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile | EGFRT790M | 1.92 | [5] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Various | Showed significant growth inhibition at 10 µM | [6] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Workflow for MTT Assay

Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of bromophenyl compounds.

Step-by-Step Protocol

-

Cell Seeding: Seed human cancer cells (e.g., A549, HepG2, HCT116) in 96-well plates at a suitable density and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with various concentrations of the bromophenyl-containing compounds for 48 hours.[2]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 4 hours.[2]

-

Formazan Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

Antimicrobial Activity of Bromophenyl-Containing Compounds

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[7] Bromophenyl derivatives have shown promise as potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA).[7][8]

Mechanism of Action: Biofilm Inhibition

One of the ways bromophenyl compounds exert their antimicrobial effect is by inhibiting biofilm formation, a key virulence factor for many pathogenic bacteria.[7][8] Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix, which protects them from antibiotics and the host immune system. By disrupting biofilm formation, bromophenyl derivatives can render bacteria more susceptible to conventional antibiotics.[7][8]

Examples of Antimicrobial Bromophenyl Compounds

| Compound | Target Organism | Activity | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus and MRSA | Good antibacterial activity and biofilm inhibition | [8][9] |

| N-(4-bromophenyl)furan-2-carboxamide | Drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSA | Excellent activity, particularly against NDM-positive A. baumannii | [10] |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | XDR S. Typhi | Potent antibacterial activity | [11] |

| 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl...]-1,3-thiazole derivatives | E. coli, S. aureus, P. aeruginosa, S. typhi | Showed antibacterial activity |

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[10]

Step-by-Step Protocol

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) of the test organism.[10]

-

Inoculation of Agar Plates: Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[10]

-

Compound Application: Add a known concentration of the bromophenyl compound (dissolved in a suitable solvent like DMSO) into each well.[10]

-

Incubation: Incubate the plates at 37°C for 24 hours.[10]

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[10] A larger zone of inhibition indicates greater antibacterial activity.

Enzyme Inhibitory Activity of Bromophenyl-Containing Compounds

Bromophenyl derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases. The bromine atom can participate in halogen bonding and other non-covalent interactions within the active site of an enzyme, leading to potent and selective inhibition.

Target Enzymes and Therapeutic Implications

-

Carbonic Anhydrases (CAs): Inhibition of CAs is a therapeutic strategy for conditions like glaucoma and epilepsy.[12][13]

-

Acetylcholinesterase (AChE): AChE inhibitors are used in the treatment of Alzheimer's disease.[13]

-

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key regulator of insulin signaling, making its inhibitors potential antidiabetic agents.[14]

-

α-Glucosidase and α-Amylase: Inhibition of these enzymes can help control postprandial hyperglycemia in diabetic patients.[15]

-

Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are used in cancer therapy.[5]

-

Alkaline Phosphatase: Inhibition of this enzyme is being explored for various therapeutic applications.[11]

Examples of Bromophenyl-Based Enzyme Inhibitors

| Compound Class | Target Enzyme | Ki or IC50 | Reference |

| Bromophenol derivatives | hCA I | 13.7-32.7 mM (Ki) | [12] |

| Bromophenol derivatives | hCA II | 0.65-1.26 mM (Ki) | [12] |

| Bromophenol derivatives | AChE | 6.54-24.86 nM (Ki) | [13] |

| Highly brominated bromophenol | PTP1B | 0.68 µM (IC50) | [14] |

| 2-(3-benzoyl...)-N-(2-bromophenyl) acetamide | α-glucosidase | 5.17 µM (IC50) | [15] |

| 2-(3-benzoyl...)-N-(2-bromophenyl) acetamide | α-amylase | 18.82 µM (IC50) | [15] |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative | Alkaline Phosphatase | 1.469 µM (IC50) | [11] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

Step-by-Step Protocol

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoenzymes (hCA I and hCA II) and the substrate (e.g., 4-nitrophenylacetate).[12]

-

Inhibitor Preparation: Prepare serial dilutions of the bromophenyl-containing compounds.

-

Enzymatic Reaction: In a suitable buffer, mix the enzyme and the inhibitor and pre-incubate.

-

Initiation of Reaction: Initiate the reaction by adding the substrate.

-

Monitoring of Reaction: Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time.

-

Data Analysis: Calculate the initial reaction rates and determine the inhibitory potency (e.g., KI values) of the compounds.[12] The mode of inhibition (e.g., competitive) can also be determined from these studies.[12]

Conclusion

Bromophenyl-containing compounds represent a versatile and promising class of molecules with a wide spectrum of biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents is well-documented in the scientific literature. The strategic incorporation of a bromine atom into a phenyl ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a variety of diseases.

References

-

[Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][2][8]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC.]()

-

[synthesis and biological activity of 4-(4-bromophenyl)-2-

-

25ifOzjZ9XPqs=)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. nbinno.com [nbinno.com]

- 22. Tropine benzilate - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise of the β-Diketone Scaffold

In the landscape of modern drug discovery, the identification of novel chemical scaffolds with diverse biological activities is a paramount objective. The β-diketone moiety, a key structural feature of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, represents a versatile pharmacophore with a rich history in medicinal chemistry. Its inherent ability to exist in a tautomeric equilibrium between keto and enol forms provides a unique chemical functionality that can be exploited for targeted therapeutic intervention. This guide delves into the potential therapeutic targets of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate and its derivatives, offering a scientifically grounded exploration for researchers poised to unlock their full clinical potential. The presence of the bromophenyl group further enhances its potential, a feature known to modulate the pharmacological properties of various therapeutic agents.

This document provides a comprehensive overview of the most promising therapeutic avenues for this class of compounds, focusing on key enzyme targets implicated in oncology and metabolic diseases. We will explore the mechanistic rationale for target selection, provide detailed experimental protocols for target validation, and present a framework for advancing these promising molecules through the drug discovery pipeline.

The Crucial Role of Keto-Enol Tautomerism in Biological Activity

A fundamental concept underpinning the biological activity of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate derivatives is the phenomenon of keto-enol tautomerism.[1][2] The dynamic equilibrium between the diketo and enol forms is not merely a chemical curiosity but a critical determinant of how these molecules interact with their biological targets. The enol form, stabilized by intramolecular hydrogen bonding, presents a distinct three-dimensional structure and electronic distribution compared to the diketo form.[1][2] This structural plasticity allows for differential binding affinities to the active sites of various enzymes, influencing the compound's inhibitory potency and selectivity. Understanding and controlling this tautomeric balance is therefore a key consideration in the design and optimization of derivatives with enhanced therapeutic efficacy.

Potential Therapeutic Target I: Src Kinase - A Nodal Point in Cancer Progression

Scientific Rationale:

The Src family of non-receptor tyrosine kinases are crucial regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[3] Aberrant Src activity is a hallmark of many human cancers and is frequently associated with tumor progression and metastasis.[3] Ethyl 2,4-dioxo-4-arylbutanoate derivatives, close structural analogs of the topic compound, have demonstrated inhibitory activity against Src kinase.[4][5][6] The β-diketone moiety is hypothesized to interact with the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the oncogenic signaling cascade.[3]

Signaling Pathway:

The inhibition of Src kinase by a Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate derivative would be expected to disrupt multiple downstream signaling pathways critical for cancer cell survival and proliferation.

Caption: A stepwise workflow for validating Src kinase as a therapeutic target.

Detailed Experimental Protocols:

In Vitro Src Kinase Inhibition Assay:

This assay determines the concentration of the test compound required to inhibit 50% of Src kinase activity (IC50).

-

Reagents and Materials:

-

Recombinant human Src kinase

-

Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate derivative stock solution (in DMSO)

-

Staurosporine (positive control inhibitor)

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

96-well white microplates

-

Plate reader with luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound and staurosporine in assay buffer.

-

In a 96-well plate, add the test compound dilutions, Src kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the no-compound control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Cytotoxicity Assay (MTT Assay):

This assay measures the metabolic activity of cells as an indicator of cell viability. [7][8]

-

Reagents and Materials:

-

Human cancer cell line (e.g., MCF-7 breast cancer, HCT116 colon cancer)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate derivative stock solution (in DMSO)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well clear microplates

-

Microplate reader with absorbance detection at 570 nm

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and doxorubicin for a specified duration (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the compound concentration.

-

Potential Therapeutic Target II: Protein Tyrosine Phosphatase 1B (PTP1B) - A Key Regulator in Metabolism and Oncology

Scientific Rationale:

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways, making it a well-validated target for the treatment of type 2 diabetes and obesity. [1][2][9][10]Furthermore, PTP1B has been implicated in the progression of certain cancers. [1]Aryl diketoacids have been identified as novel phosphotyrosine (pTyr) mimetics that can act as noncompetitive inhibitors of PTP1B. [11]These compounds are proposed to bind to the active site of PTP1B, stabilizing an inactive conformation of the enzyme. [11]The 4-(4-bromophenyl)-2,4-dioxobutanoate scaffold is an excellent candidate for this mode of inhibition.

Signaling Pathway:

Inhibition of PTP1B by a Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate derivative would enhance insulin signaling, leading to improved glucose uptake and metabolism.

Caption: Inhibition of PTP1B enhances insulin signaling and glucose uptake.

Experimental Workflow for Target Validation:

Caption: A structured workflow for the validation of PTP1B as a therapeutic target.

Detailed Experimental Protocol:

In Vitro PTP1B Inhibition Assay:

This assay measures the ability of the test compound to inhibit the dephosphorylation of a substrate by PTP1B. [12][13]

-

Reagents and Materials:

-

Recombinant human PTP1B

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., MES, EDTA, DTT)

-

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate derivative stock solution (in DMSO)

-

Sodium orthovanadate (positive control inhibitor)

-

96-well clear microplates

-

Microplate reader with absorbance detection at 405 nm

-

-

Procedure:

-

Prepare serial dilutions of the test compound and sodium orthovanadate in assay buffer.

-

In a 96-well plate, add the assay buffer, pNPP substrate, and the test compound dilutions.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding PTP1B to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculate the percent inhibition for each compound concentration relative to the no-compound control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

-

To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by varying both the substrate and inhibitor concentrations.

-

Additional Potential Therapeutic Avenues

Beyond Src kinase and PTP1B, the 2,4-dioxobutanoic acid scaffold has shown inhibitory activity against other enzymes, suggesting a broader therapeutic potential for Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate derivatives.

Glycolic Acid Oxidase Inhibition:

4-Substituted 2,4-dioxobutanoic acids, including a 4-(4'-bromo[1,1'-biphenyl]-4-yl) derivative, have been reported as potent inhibitors of porcine liver glycolic acid oxidase. [14]This enzyme is involved in the metabolism of glycolate, and its inhibition could have therapeutic implications in conditions associated with hyperoxaluria.

Antimicrobial and Antifungal Activity:

Derivatives of 4-(het)aryl-2,4-dioxobutanoic acids have demonstrated promising antifungal activity, particularly against Candida species. [15]The mechanism of action is likely related to the disruption of essential fungal metabolic pathways. Further investigation into the antimicrobial spectrum and mechanism is warranted.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. [16][17][18][19]

-

Reagents and Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate derivative stock solution (in DMSO)

-

Standard antibiotic/antifungal (positive control, e.g., ciprofloxacin, fluconazole)

-

96-well sterile microplates

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

In a 96-well plate, prepare serial two-fold dilutions of the test compound and the control drug in the broth.

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Summary and Future Directions

The data presented in this guide strongly suggest that Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate and its derivatives represent a promising class of compounds with the potential to target key enzymes involved in cancer and metabolic diseases. The primary therapeutic hypotheses center on the inhibition of Src kinase and PTP1B, with additional possibilities in antimicrobial and antifungal applications.

The provided experimental workflows and protocols offer a robust framework for the systematic evaluation and validation of these therapeutic targets. Future research should focus on:

-

Synthesis of a focused library of derivatives to establish structure-activity relationships (SAR) for each identified target.

-

Comprehensive selectivity profiling to assess off-target effects and ensure a favorable therapeutic window.

-

In-depth mechanistic studies to elucidate the precise molecular interactions with the target enzymes.

-

Pharmacokinetic and in vivo efficacy studies in relevant animal models to translate the promising in vitro findings into potential clinical applications.

By pursuing these research avenues, the scientific community can fully exploit the therapeutic potential of this versatile chemical scaffold and pave the way for the development of novel and effective treatments for a range of human diseases.

References

-

Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

Recent advances in PTP1B signaling in metabolism and cancer. (n.d.). Portland Press. Retrieved January 1, 2026, from [Link]

-

Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. (n.d.). Frontiers. Retrieved January 1, 2026, from [Link]

-

Role of PTP1B in the signal pathway for type 2 diabetes, obesity, and cancer. (n.d.). Retrieved January 1, 2026, from [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved January 1, 2026, from [Link]

-

Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]

-

What are SRC inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 1, 2026, from [Link]

-

The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 1, 2026, from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Retrieved January 1, 2026, from [Link]

-

Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. (n.d.). PMC - NIH. Retrieved January 1, 2026, from [Link]

-

Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. (n.d.). PMC - PubMed Central. Retrieved January 1, 2026, from [Link]

-

Src kinase modulates the activation, transport and signalling dynamics of fibroblast growth factor receptors. (n.d.). PMC - NIH. Retrieved January 1, 2026, from [Link]

-

SRC kinase-mediated signaling pathways and targeted therapies in breast cancer. (n.d.). PMC. Retrieved January 1, 2026, from [Link]

-

Small Molecule Drug Target Identification and Validation. (n.d.). Baitepack Biotechnology (BTP). Retrieved January 1, 2026, from [Link]

-

CHAPTER 19: Target Validation for Medicinal Chemists. (n.d.). Books - The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

Cell signaling pathways induced by Src kinases. Src kinases regulate a... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-